K-Ras ligand-Linker Conjugate 5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

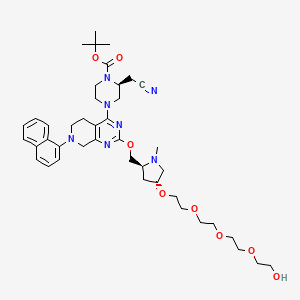

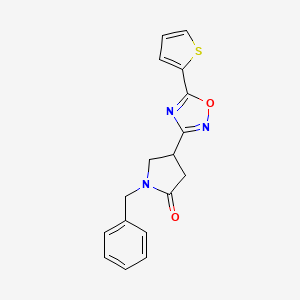

K-Ras ligand-Linker Conjugate 5 is a compound that incorporates a ligand for K-Ras recruiting moiety, and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP .

Synthesis Analysis

This compound can be used in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523), which is a potent PROTAC K-Ras degrader that exhibits ≥70% degradation efficacy in SW1573 cells .Molecular Structure Analysis

The molecular structure of this compound is complex, incorporating a ligand for K-Ras recruiting moiety and a PROTAC linker .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role in the synthesis of PROTAC K-Ras Degrader-1 .Aplicaciones Científicas De Investigación

Oncogenic Ras Signaling and Cancer Therapy

The Ras gene product functions as a molecular switch, linking receptor and non-receptor tyrosine kinase activation to downstream events. Oncogenic mutations in Ras proteins, present in approximately 30% of all human cancers, stimulate cell proliferation and inhibit apoptosis. K-ras mutations are notably frequent in lung, colorectal, and pancreatic carcinomas. The significance of Ras in carcinogenesis has made its signaling pathway a target for anticancer therapy. Recent therapeutic approaches focus on inhibiting Ras-mediated signaling through various strategies, including blocking Ras processing and synthesis, and inhibiting downstream Ras effectors (Adjei, 2001).

Structural Dynamics of Oncogenic K-Ras

Oncogenic mutant K-Ras interacts with negatively charged lipid bilayers in multiple orientations, as revealed by molecular dynamics simulations. This interaction involves different regions of K-Ras, depending on its orientation, and plays a crucial role in its cellular functions. The flexibility of the linker region is pivotal for K-Ras reorientation, affecting its ability to bind effectors. These findings are essential for understanding the structural basis of K-Ras's oncogenic activity and for developing targeted cancer therapies (Prakash et al., 2016).

K-Ras Mutations in Lung Cancer

K-ras gene mutations, found in 20%-30% of non-small-cell lung cancers, play a significant role in the malignancy. Despite the demonstrated importance of K-ras mutations as a negative prognostic marker, research on their clinical relevance has been inconclusive. Recent studies highlight K-ras's potential as a biomarker for lung cancer, emphasizing the need for further research (Aviel-Ronen et al., 2006).

Targeting KRAS in Pancreatic Cancer

RAS mutations are prevalent in many cancers, with KRAS mutations being especially common in pancreatic ductal adenocarcinoma (PDAC). The crucial role of KRAS as a driver and therapeutic target in PDAC has been emphasized, underscoring the importance of developing anti-RAS therapies. Despite the challenges in targeting RAS directly, there is renewed hope that new strategies might effectively target KRAS mutations in cancer therapy (Waters & Der, 2018).

Novel Approaches to KRAS Inhibition

Recent advances in the development of KRAS inhibitors, both directly targeting mutant KRAS and crucial steps required for KRAS activation, provide hope for effective anticancer strategies. These developments underscore the potential of targeting KRAS in cancer therapy and the importance of continued research in this area (Liu, Wang, & Li, 2019).

Mecanismo De Acción

Target of Action

The primary target of the K-Ras Ligand-Linker Conjugate 5 is the K-Ras protein . K-Ras is a GTPase, and it plays a crucial role in regulating cell division. Mutations in K-Ras can lead to its constitutive activation, contributing to the uncontrolled cell proliferation seen in many cancers .

Mode of Action

This compound incorporates a ligand for the K-Ras protein and a PROTAC (Proteolysis-Targeting Chimera) linker . This linker recruits E3 ubiquitin ligases, such as VHL, CRBN, MDM2, and IAP . The recruitment of these E3 ligases leads to the ubiquitination and subsequent degradation of the K-Ras protein .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting E3 ligases to the K-Ras protein, the conjugate promotes the ubiquitination of K-Ras. Ubiquitinated K-Ras is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of K-Ras .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The result of the action of this compound is the degradation of the K-Ras protein . This degradation can lead to a decrease in cell proliferation, particularly in cells where K-Ras is constitutively active due to mutations . In SW1573 cells, the use of this compound led to a degradation efficacy of K-Ras of ≥70% .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H59N7O8/c1-42(2,3)57-41(51)49-17-16-48(27-32(49)12-14-43)39-36-13-15-47(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)44-40(45-39)56-30-33-26-34(28-46(33)4)55-25-24-54-23-22-53-21-20-52-19-18-50/h5-11,32-34,50H,12-13,15-30H2,1-4H3/t32-,33-,34+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJHMWJHKMFQGA-DHWXLLNHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H59N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2745101.png)

![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)

![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)

![2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2745111.png)

![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)

![(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2745115.png)

![2-[[1-[(3-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2745117.png)

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2745124.png)